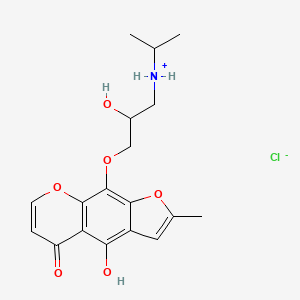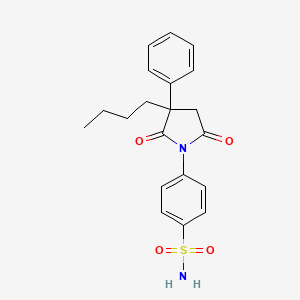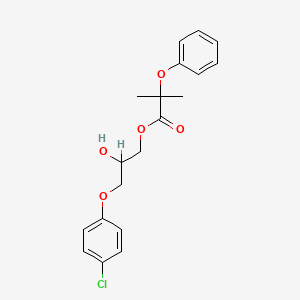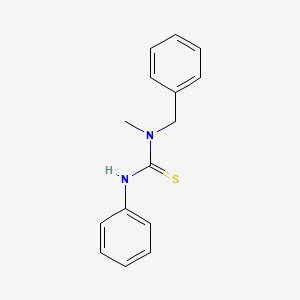
Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride: is a complex organic compound with a unique structure that combines elements of furochromone and chromone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride involves multiple steps, typically starting with the preparation of the furochromone core. This core is then functionalized with various substituents to achieve the desired structure. Common synthetic routes include:
Formation of the Furochromone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromone ring system.
Functionalization: The core is then functionalized with hydroxy, isopropylamino, and other groups through a series of reactions, including nucleophilic substitution and oxidation-reduction reactions.
Final Assembly: The final step involves the coupling of the functionalized core with the appropriate side chains to form the complete molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Common products include various oxidized and reduced derivatives, as well as substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Vergleich Mit ähnlichen Verbindungen
Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride can be compared with other similar compounds, such as:
Furochromones: Compounds with similar core structures but different substituents.
Chromones: Compounds with a chromone core but lacking the furo ring.
Hydroxy and Amino Derivatives: Compounds with similar functional groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
37855-81-5 |
|---|---|
Molekularformel |
C18H22ClNO6 |
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
[2-hydroxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)oxypropyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C18H21NO6.ClH/c1-9(2)19-7-11(20)8-24-18-16-12(6-10(3)25-16)15(22)14-13(21)4-5-23-17(14)18;/h4-6,9,11,19-20,22H,7-8H2,1-3H3;1H |
InChI-Schlüssel |
NNBPVTKXDTWSDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C(C(=C2O1)OCC(C[NH2+]C(C)C)O)OC=CC3=O)O.[Cl-] |
Verwandte CAS-Nummern |
37855-80-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14678508.png)



![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate](/img/structure/B14678526.png)





![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)


![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
